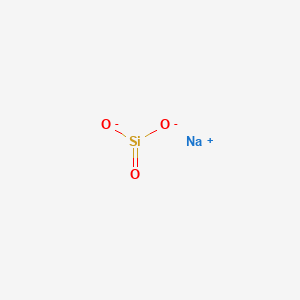
Diphenyl(trimethylsilyl)phosphine
Vue d'ensemble
Description
Diphenyl(trimethylsilyl)phosphine is an organosilicon compound with the chemical formula C6H5P(SiMe3)2. It is a colorless liquid with a faint odor and is soluble in most organic solvents. It is used in a variety of laboratory and industrial applications, including organic synthesis, catalysis, and analytical chemistry.
Applications De Recherche Scientifique
Stereoselective Synthesis
Diphenyl(trimethylsilyl)phosphine is utilized in the highly stereoselective addition to chiral aldehydes, yielding diastereomerically pure tertiary α-trimethylsiloxyalkylphosphines. This process demonstrates excellent diastereomeric purity, ranging from 90–100%, making it a vital compound in the synthesis of complex molecules (Kolodiazhnyi et al., 2004).
Organic Synthesis and Catalysis
This compound plays a significant role in organic synthesis and catalysis. It serves as a nucleophile in reactions catalytic in boron trifluoride, even in the presence of strong Lewis acids and highly coordinating phosphine, enabling the formation of tert-alkyldiphenylphosphine (Hirano et al., 2004). Additionally, it's used in copper-catalyzed vicinal diphosphination of styrenes, providing access to DPPE-type ligands directly from simple alkenes (Okugawa et al., 2016).
Photophysics and Electronics
The compound is pivotal in the synthesis of high-efficiency copper(I) halide complexes used in TADF-OLEDs (thermally activated delayed fluorescence organic light-emitting diode devices). The introduction of trimethylsilyl into diphosphine ligand significantly enhances the solubility of the complexes and fine-tunes emission color, crucial for developing efficient and color-precise OLED devices (Guo et al., 2020).
Coordination Chemistry
In coordination chemistry, this compound is used to study the structural and coordination properties of organometallic compounds. It helps in understanding the conformational features, coordination to metals, and reactivity with other compounds, contributing to the advancement of organometallic chemistry and the development of new catalysts and reagents (Ito et al., 2006).
Safety and Hazards
Diphenyl(trimethylsilyl)phosphine is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin and eye irritation. In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Mécanisme D'action
Target of Action
Diphenyl(trimethylsilyl)phosphine is a phosphine ligand . Phosphine ligands are commonly used in various chemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The primary targets of this compound are the reactants involved in these reactions.
Mode of Action
As a phosphine ligand, this compound can coordinate to a metal center in a chemical reaction, facilitating the coupling of two reactants . The trimethylsilyl group in the compound can enhance the stability and reactivity of the phosphine ligand.
Result of Action
The primary result of this compound’s action is the facilitation of coupling reactions, leading to the formation of new chemical bonds and the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it reacts extremely rapidly with atmospheric moisture and may be pyrophoric, requiring a glove box or sealed system . Moreover, its boiling point is 119-120 °C at 0.2 mmHg , and its density is 1.009 g/mL at 25 °C , indicating that temperature and pressure can significantly affect its physical state and reactivity.
Analyse Biochimique
Biochemical Properties
Diphenyl(trimethylsilyl)phosphine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a ligand in various coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex organic molecules. This compound interacts with enzymes, proteins, and other biomolecules by forming coordination complexes, which facilitate these coupling reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. These changes can impact cell proliferation, differentiation, and apoptosis. Additionally, this compound may influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Furthermore, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be sensitive to atmospheric moisture and may degrade over time if not stored properly . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At high doses, this compound may cause toxic or adverse effects, including oxidative stress, inflammation, and cell death . It is essential to determine the appropriate dosage range to avoid potential toxicity while achieving the desired experimental outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, this compound may participate in the synthesis and degradation of phosphine-containing compounds, influencing the overall metabolic balance within cells . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, this compound’s localization within cells can affect its accumulation and activity . Studying these transport and distribution mechanisms can provide insights into the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, and protein synthesis . Understanding its subcellular localization can help elucidate the molecular mechanisms underlying its biochemical and cellular effects.
Propriétés
IUPAC Name |
diphenyl(trimethylsilyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVGNUJAAOVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169128 | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17154-34-6 | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diphenylphosphino)trimetylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


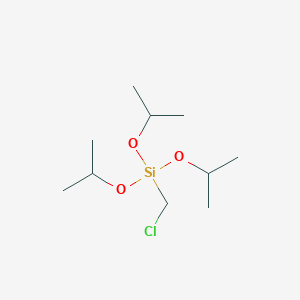
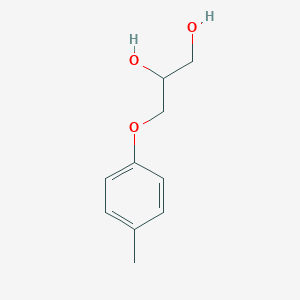
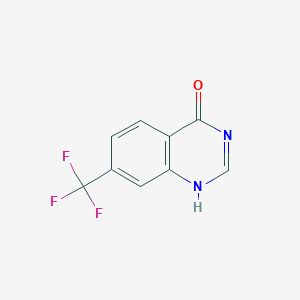
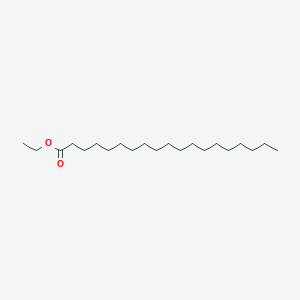
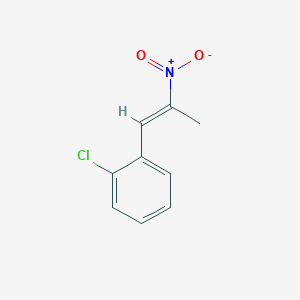


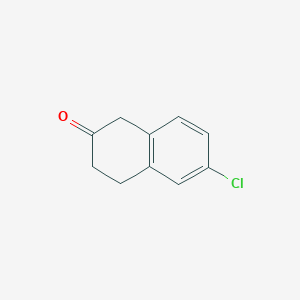
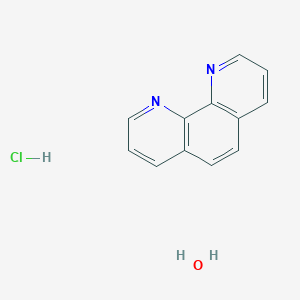
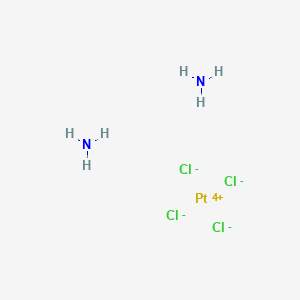
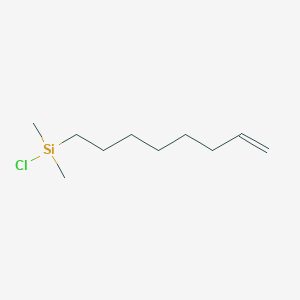
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
